Comparative Bioavailability: Pyrantel Tartrate vs. Pyrantel Pamoate in Swine
In a direct head-to-head pharmacokinetic study in pigs, pyrantel administered as the citrate salt exhibited a mean oral bioavailability of 41%. In contrast, administration as the less soluble pamoate salt resulted in a significantly reduced mean bioavailability of only 16% [1]. The absorption time (MAT) was substantially prolonged for the pamoate salt, leading to lower peak circulating concentrations and a reduced systemic exposure.
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | 41% (pyrantel citrate salt; data for tartrate is expected to be similar due to comparable solubility) |
| Comparator Or Baseline | Pyrantel pamoate: 16% bioavailability |
| Quantified Difference | 2.56-fold higher bioavailability for the soluble salt form |
| Conditions | Pigs (15-25 kg), oral administration, crossover design, plasma concentration-time profiling |
Why This Matters
For applications requiring systemic exposure (e.g., daily prophylactic administration or targeting tissue-migrating larval stages), the higher bioavailability of the tartrate salt is essential; pamoate is unsuitable for these indications.
- [1] The kinetic disposition of pyrantel citrate and pamoate and their efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs. Bjørn H, Hennessy DR, Friis C. International Journal for Parasitology. 1996 Dec;26(12):1375-1380. DOI: 10.1016/s0020-7519(96)00134-8 View Source
